molecular formula C25H19NO5 B2635829 3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione CAS No. 477888-25-8

3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione

Cat. No. B2635829
CAS RN: 477888-25-8
M. Wt: 413.429
InChI Key: QDWHNFAXRLMYDC-UHFFFAOYSA-N
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Description

The compound “3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione” is a complex organic molecule. It has been studied for its potential therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer .


Synthesis Analysis

The synthesis of this compound involves the reaction of Dimedone and ETHYL (Z)-2-[(2-BENZOYL-3-OXO-3-PHENYL-1-PROPENYL)AMINO]-3-(DIMETHYLAMINO)-2-PROPENOATE .


Molecular Structure Analysis

The molecular formula of this compound is C27H23NO5 and it has a molecular weight of 441.48 . The detailed molecular structure can be obtained from the MOL file mentioned in the source .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 617.4±55.0 °C and a predicted density of 1.30±0.1 g/cm3 . Its pKa is predicted to be -2.94±0.70 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Chromeno pyrimidinone derivatives, including compounds similar to the one , have been synthesized and evaluated for their antimicrobial activity against different bacterial and fungal strains. These compounds are synthesized via a reaction involving tetrahydro chromene derivatives, showcasing their potential in developing antimicrobial agents (Banothu & Bavanthula, 2012).

Reaction Features with N-nucleophiles

Research on polyfluorinated ethyl 4-oxo-2-pnenyl-4H-chromene-3-carboxylates has demonstrated interesting reaction features when these compounds interact with primary amines, leading to chromone-coumarin rearrangement and the formation of highly functionalized chromene derivatives (Shcherbakov et al., 2013).

Green Synthesis of Novel Derivatives

There has been development in the green synthesis of novel chromene derivatives, emphasizing environmental friendliness and efficiency. Such research underscores the importance of sustainable practices in chemical synthesis (Satyanarayana et al., 2021).

Organocatalyzed Synthesis

The organocatalyzed synthesis of chromene derivatives from Michael addition - cyclization reactions demonstrates innovative approaches to creating these compounds, including enantioselective syntheses (Ding & Zhao, 2010).

Catalysis and Synthesis Innovation

Research into catalyst-free synthesis and the application of novel catalysts like LUDOX HS-40 in the synthesis of pyran annulated heterocyclic scaffolds provides insights into the versatility and innovation in the production of chromene derivatives (Rao & Hussain, 2021).

Future Directions

The compound’s potential therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer suggests that it could be a promising candidate for future research and drug development . Further studies could focus on its efficacy, safety, and mechanism of action in biological systems.

properties

IUPAC Name

3-[[(E)-2-benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7,8-dihydro-6H-chromene-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO5/c27-21-12-7-13-22-18(21)14-20(25(30)31-22)26-15-19(23(28)16-8-3-1-4-9-16)24(29)17-10-5-2-6-11-17/h1-6,8-11,14-15,28H,7,12-13H2/b23-19+,26-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTVXOSJHSMBTK-MLBZFUCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=O)O2)N=CC(=C(C3=CC=CC=C3)O)C(=O)C4=CC=CC=C4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C(C(=O)O2)N=C/C(=C(/C3=CC=CC=C3)\O)/C(=O)C4=CC=CC=C4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione

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